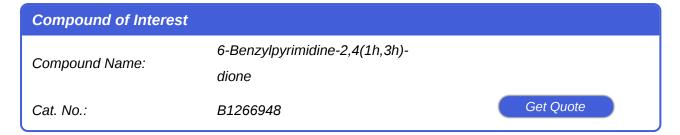


Peer-reviewed literature on 6-Benzylpyrimidine-2,4(1h,3h)-dione analogs

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A Comparative Guide to 6-Benzylpyrimidine-2,4(1H,3H)-dione Analogs in Drug Discovery

Introduction

6-Benzylpyrimidine-2,4(1H,3H)-dione, a derivative of uracil, serves as a versatile scaffold in medicinal chemistry. Its structural analogs have been extensively investigated for a wide range of therapeutic applications, demonstrating activities as antiviral, anticancer, and enzyme inhibitory agents. This guide provides a comparative analysis of various **6-benzylpyrimidine-2,4(1H,3H)-dione** analogs, summarizing their biological activities with supporting experimental data from peer-reviewed literature. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions in the design and synthesis of novel therapeutic agents.

Antiviral Activity

A notable class of **6-benzylpyrimidine-2,4(1H,3H)-dione** analogs has been explored for its potent anti-HIV activity. These compounds often target the HIV-1 reverse transcriptase enzyme.

Quantitative Data: Anti-HIV-1 Activity



Compound ID	R1	R2	R3	EC50 (µM) vs. HIV-1 in MT-4 cells
27	-CH2OCH3	-CH2CH3	Н	>100
28	-CH2OCH2CH3	-CH2CH3	Н	0.24
33	-CH2OCH2CH3	-CH(CH3)2	Н	Not specified, selected for clinical evaluation[1]
34	- CH2OCH2CH2O CH3	-CH(CH3)2	Н	0.0075

Table 1: Structure-activity relationship of 6-benzyluracil derivatives against HIV-1.[1]

Experimental Protocol: Anti-HIV-1 Assay in MT-4 Cells

The anti-HIV-1 activity of the synthesized compounds was evaluated in human T-lymphocyte (MT-4) cells. The assay is based on the inhibition of HIV-1 induced cytopathogenicity.

- Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Virus Infection: Cells were infected with HIV-1 (HTLV-IIIB strain) at a multiplicity of infection (MOI) of 0.01.
- Compound Treatment: Immediately after infection, the cells were treated with various concentrations of the test compounds.
- Incubation: The treated and untreated infected cells were incubated for 5 days at 37 °C in a humidified atmosphere of 5% CO2.
- Viability Assay: Cell viability was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method. The absorbance was measured at 540 nm.



 Data Analysis: The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited HIV-1-induced cell death by 50%.

Anticancer Activity

Several analogs of pyrimidine-2,4-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Ouantitative Data: Antiproliferative Activity

Compound ID	Target Cell Line	GI50 (μΜ)
3c	MDA-MB-468 (Breast Cancer)	0.03
3d	OVCAR-5 (Ovarian Cancer)	0.02
3d	MDA-MB-468 (Breast Cancer)	0.04
3f	A498 (Renal Cancer)	0.04
3g	MDA-MB-468 (Breast Cancer)	0.03

Table 2: Growth inhibitory (GI50) values of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs.[2]

Experimental Protocol: In Vitro Growth Inhibition Assay

The antiproliferative activity of the compounds was determined using a panel of 60 human tumor cell lines.

- Cell Culture: Human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
- Compound Preparation: Compounds were dissolved in DMSO and diluted with cell culture medium.
- Cell Seeding: Cells were inoculated into 96-well microtiter plates.
- Compound Exposure: After 24 hours, the cells were incubated with five different concentrations of each compound for 48 hours.



- Staining and Measurement: Adherent cells were fixed with trichloroacetic acid and stained with sulforhodamine B. The absorbance was measured at 515 nm.
- Data Analysis: The GI50 value, which is the concentration required to inhibit cell growth by 50%, was calculated from dose-response curves.[2]

Enzyme Inhibitory Activity

Derivatives of pyrimidine-2,4-dione have also been identified as potent inhibitors of various enzymes, including Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

Ouantitative Data: PARP-1 Inhibition

Compound ID	R	IC50 (nM)
S2	4-chlorophenyl	4.06 ± 0.18
S7	4-fluorophenyl	3.61 ± 0.15
S8	4-methoxyphenyl	6.53 ± 0.25
Olaparib (Reference)	-	5.77

Table 3: In vitro PARP-1 inhibitory activity of pyrano[2,3-d]pyrimidine-2,4-dione derivatives.[3]

Experimental Protocol: In Vitro PARP-1 Inhibitory Assay

The enzymatic activity of the synthesized compounds against PARP-1 was assessed using a commercially available assay kit.

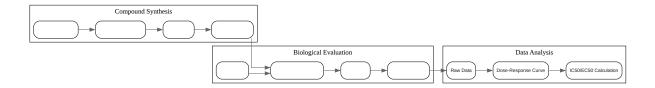
- Reaction Mixture: The reaction was carried out in a 96-well plate containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
- Initiation: The reaction was initiated by adding a mixture of NAD+ and biotinylated NAD+.
- Incubation: The plate was incubated for 60 minutes at room temperature.
- Detection: The biotinylated ADP-ribose incorporated onto the histone proteins was detected using a streptavidin-HRP conjugate and a colorimetric substrate.



- Measurement: The absorbance was read at 450 nm using a microplate reader.
- Data Analysis: The IC50 value, representing the concentration of the compound that inhibits
 50% of the PARP-1 activity, was determined from the dose-response curve.[3]

Signaling Pathways and Experimental Workflows

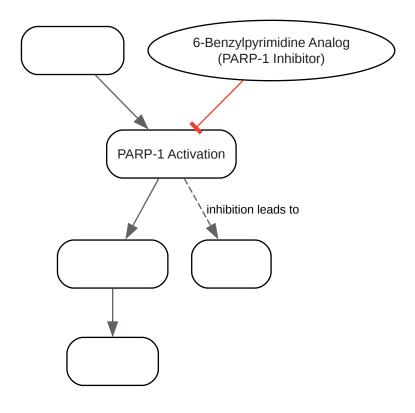
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.



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Figure 1: General workflow for synthesis and biological evaluation.





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Figure 2: Simplified PARP-1 signaling pathway and inhibition.

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